molecular formula C7H14O3 B042834 Ethyl 3-ethoxypropionate CAS No. 763-69-9

Ethyl 3-ethoxypropionate

Cat. No. B042834
Key on ui cas rn: 763-69-9
M. Wt: 146.18 g/mol
InChI Key: BHXIWUJLHYHGSJ-UHFFFAOYSA-N
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Patent
US04785133

Procedure details

A 100 ml three-necked round bottom flask equipped with a dry ice condenser, magnetic stirrer, gas inlet and thermometer was charged with 40 ml of diethoxymethane, 5.0 g of ethyl 3-ethoxypropionate and 1.00 g dodecane (an internal standard for gas-liquid chromatography analysis), and the flask was placed in a 30° C. water bath. Ketene gas, produced by cracking diketene in a 550° C. furnace, was added until the solution became saturated. A portion (0.1143 g) of the catalyst prepared as described above and stored for one week at room temperature, was added on the tip of the thermometer. An exothermic reaction ensued, briefly raising the pot temperature to 80° C. The mixture was kept saturated with ketene for 30 minutes. The mixture was then analyzed by gas-liquid chromatography, and it was found that the 0.1143 g of catalyst had produced 17.3 g of ethyl 3-ethoxypropionate, not including the 5 grams added at the start. This catalyst was thus capable of producing 156 g of ethyl 3-ethoxypropionate for each gram of catalyst.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3]C[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].CCCCCCCCCCCC>C(OCOCC)C>[CH2:2]=[C:1]=[O:3].[CH2:10]=[C:9]1[O:8][C:6](=[O:7])[CH2:5]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OCCC(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml three-necked round bottom flask equipped with a dry ice condenser, magnetic stirrer, gas inlet
CUSTOM
Type
CUSTOM
Details
was placed in a 30° C.

Outcomes

Product
Name
Type
product
Smiles
C=C=O
Name
Type
product
Smiles
C=C1CC(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04785133

Procedure details

A 100 ml three-necked round bottom flask equipped with a dry ice condenser, magnetic stirrer, gas inlet and thermometer was charged with 40 ml of diethoxymethane, 5.0 g of ethyl 3-ethoxypropionate and 1.00 g dodecane (an internal standard for gas-liquid chromatography analysis), and the flask was placed in a 30° C. water bath. Ketene gas, produced by cracking diketene in a 550° C. furnace, was added until the solution became saturated. A portion (0.1143 g) of the catalyst prepared as described above and stored for one week at room temperature, was added on the tip of the thermometer. An exothermic reaction ensued, briefly raising the pot temperature to 80° C. The mixture was kept saturated with ketene for 30 minutes. The mixture was then analyzed by gas-liquid chromatography, and it was found that the 0.1143 g of catalyst had produced 17.3 g of ethyl 3-ethoxypropionate, not including the 5 grams added at the start. This catalyst was thus capable of producing 156 g of ethyl 3-ethoxypropionate for each gram of catalyst.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3]C[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].CCCCCCCCCCCC>C(OCOCC)C>[CH2:2]=[C:1]=[O:3].[CH2:10]=[C:9]1[O:8][C:6](=[O:7])[CH2:5]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OCCC(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml three-necked round bottom flask equipped with a dry ice condenser, magnetic stirrer, gas inlet
CUSTOM
Type
CUSTOM
Details
was placed in a 30° C.

Outcomes

Product
Name
Type
product
Smiles
C=C=O
Name
Type
product
Smiles
C=C1CC(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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